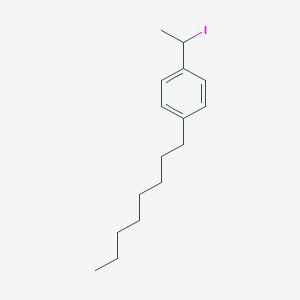

1-(1-Iodoethyl)-4-octylbenzene

Description

1-(1-Iodoethyl)-4-octylbenzene (CAS: 2518048-10-5) is an organoiodine compound with the molecular formula C₁₆H₂₅I and a molecular weight of 344.28 g/mol . Structurally, it consists of a benzene ring substituted with an octyl group at the para-position and a 1-iodoethyl group at the meta-position. This compound is primarily recognized as Fingolimod Impurity 12, a byproduct or intermediate in the synthesis of fingolimod, a sphingosine-1-phosphate receptor modulator used in multiple sclerosis therapy . Its iodine substituent enhances electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions, while the octyl chain contributes to lipophilicity, influencing solubility and phase behavior in liquid crystal or pharmaceutical applications .

Properties

Molecular Formula |

C₁₆H₂₅I |

|---|---|

Molecular Weight |

344.27 |

Synonyms |

Fingolimod Impurity 10 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1-Iodoethyl)-4-octylbenzene, highlighting differences in substituents, halogens, molecular weight, and applications:

Key Observations:

Halogen Effects :

- Iodine (e.g., in 1-(1-Iodoethyl)-4-octylbenzene) imparts greater polarizability and weaker C–I bond strength compared to chlorine, enhancing reactivity in substitution reactions .

- Chlorinated analogs (e.g., 1-(1-Chloroethyl)-4-isobutylbenzene) exhibit higher electronegativity but lower leaving-group ability than iodine derivatives .

Alkyl Chain Impact :

- The octyl group in 1-(1-Iodoethyl)-4-octylbenzene increases hydrophobicity, making it suitable for lipid-based formulations or liquid crystal matrices .

- Shorter chains (e.g., isobutyl in C₁₂H₁₇Cl) reduce molecular weight and improve solubility in polar solvents .

Functional Group Diversity :

- Azido-substituted analogs (e.g., C₈H₈ClN₃) prioritize reactivity in click chemistry, unlike iodine/chlorine derivatives used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.